molecular formula C12H15NO2 B1299794 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid CAS No. 596790-86-2

4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B1299794
CAS No.: 596790-86-2
M. Wt: 205.25 g/mol
InChI Key: TZCTXNFOGFCRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound with the molecular formula C₁₂H₁₅NO₂ It is a derivative of tetrahydroquinoline, which is a significant structural motif in various natural products and therapeutic lead compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of aniline derivatives with ketones followed by cyclization. For instance, the reaction of 4,4-dimethyl-2-cyclohexenone with aniline in the presence of a catalyst can yield the desired tetrahydroquinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction time. The purification process often involves crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in developing new therapeutic agents.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but lacking the dimethyl and carboxylic acid groups.

    Quinoline: An aromatic compound with a similar nitrogen-containing ring structure but fully unsaturated.

    Isoquinoline: Another nitrogen-containing heterocycle with a different ring fusion pattern.

Uniqueness: 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl groups and the carboxylic acid functionality enhances its reactivity and potential for forming diverse derivatives .

Biological Activity

4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (DMTHQCA) is a compound of significant interest due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of DMTHQCA based on existing literature and research findings.

  • Molecular Formula : C12H15NO2
  • Molecular Weight : 205.25 g/mol
  • CAS Number : 596790-86-2

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of DMTHQCA and its derivatives. For example:

  • Antibacterial Activity : DMTHQCA has shown effectiveness against various bacterial strains. A study indicated that related tetrahydroquinoline compounds exhibit broad-spectrum antibacterial properties due to their ability to inhibit bacterial growth and biofilm formation .
  • Antifungal Activity : Compounds similar to DMTHQCA have also demonstrated antifungal activity, making them candidates for treating fungal infections .

Neuroprotective Effects

DMTHQCA's structural similarity to known neuroprotective agents suggests potential benefits in neurodegenerative diseases. Research indicates that compounds within this class may inhibit enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE), thereby enhancing cognitive function .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. Studies have shown that DMTHQCA can reduce inflammatory markers in vitro, indicating its potential use in treating inflammatory diseases .

The biological activities of DMTHQCA are attributed to several mechanisms:

  • Enzyme Inhibition : Inhibition of key enzymes such as AChE and cyclooxygenase (COX) has been noted, which contributes to its neuroprotective and anti-inflammatory effects.
  • Receptor Modulation : DMTHQCA may act as a modulator of G-protein-coupled receptors (GPCRs), influencing various signaling pathways involved in inflammation and pain response .

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of DMTHQCA derivatives revealed that certain modifications enhance their potency against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 5 to 20 µg/mL for various strains tested .

Study 2: Neuroprotective Potential

In a neuroprotective study involving animal models of Alzheimer's disease, DMTHQCA demonstrated a significant reduction in cognitive decline when administered at doses of 10 mg/kg. The mechanism was linked to the inhibition of oxidative stress markers and enhancement of synaptic plasticity .

Data Summary Table

Activity Effect Reference
AntimicrobialEffective against multiple bacterial strains
NeuroprotectiveReduces cognitive decline in models
Anti-inflammatoryLowers inflammatory markers

Properties

IUPAC Name

4,4-dimethyl-2,3-dihydro-1H-quinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-12(2)5-6-13-10-4-3-8(11(14)15)7-9(10)12/h3-4,7,13H,5-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCTXNFOGFCRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC2=C1C=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363580
Record name 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596790-86-2
Record name 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Reactant of Route 2
4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Reactant of Route 3
4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.